N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-2-30-10-4-9-23-20(28)14-7-8-16-17(12-14)27-19(24-21(16)29)18(25-26-27)13-5-3-6-15(22)11-13/h3,5-8,11-12,26H,2,4,9-10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVFBSVFFLWVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound with significant potential in pharmacological applications, particularly in oncology. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H20FN5O3
- Molecular Weight : 409.4 g/mol
- CAS Number : 1031624-58-4
These attributes suggest a complex structure that may contribute to its biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicate that it exhibits moderate cytotoxicity, particularly against:
- Hepatocellular Carcinoma (HePG-2)
- Mammary Gland Breast Cancer (MCF-7)
- Human Prostate Cancer (PC3)
- Colorectal Carcinoma (HCT-116)
Cytotoxicity Evaluation
The cytotoxic effects were assessed using the MTT assay, which measures cell viability. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HePG-2 | 29.47 | Moderate |
| MCF-7 | 39.41 | Moderate |
| PC3 | Data Not Available | - |
| HCT-116 | 17.35 | High |
The compound demonstrated the highest inhibitory effect on colorectal carcinoma cells with an IC50 value of 17.35 µM, indicating substantial potential for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly arresting cells at the G2/M phase.
- Induction of Apoptosis : Evidence suggests that N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline triggers apoptotic pathways in cancer cells.
Case Studies
A notable study involved screening a library of compounds for their effectiveness on multicellular spheroids, which mimic tumor environments more closely than traditional monolayer cultures. The results indicated that compounds similar to N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline showed promising results in inhibiting tumor growth and enhancing apoptosis in spheroid models .
Comparison with Similar Compounds
Core Structure Variations: Quinazoline vs. Pyrimidine
The triazoloquinazoline core differentiates this compound from pyrimidine-based analogs. Key comparisons include:
Key Insight :
- Quinazoline cores (e.g., target compound) are less active in anticancer screens compared to thieno-fused triazolopyrimidines, as seen in NCI screenings .
- Pyrimidine-based cores (e.g., Compound 3, Cevipabulin) exhibit broader therapeutic applications due to enhanced target engagement .
Substituent Effects on Activity and Solubility
Fluorophenyl vs. Methoxyphenyl Groups
- Methoxyphenyl substituents (): Methoxy groups enhance solubility via hydrogen bonding but may reduce target affinity due to steric hindrance .
Carboxamide Side Chains
- N-(3-ethoxypropyl) group (target compound): The ethoxy moiety balances solubility and membrane permeability, similar to the 3-(methylamino)propoxy group in Cevipabulin .
- N-[(4-fluorophenyl)methyl] group (): Introduces additional fluorophilic interactions but may increase metabolic instability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
- The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core. A general procedure includes:
Cyclization : Reacting a quinazoline precursor with a triazole-forming agent under basic conditions (e.g., K₂CO₃ in DMF).
Functionalization : Introducing the 3-ethoxypropyl and 3-fluorophenyl substituents via nucleophilic substitution or coupling reactions.
Optimization : Adjusting reaction parameters such as solvent polarity (DMF or THF), temperature (room temperature to 80°C), and stoichiometry of reagents to maximize yield (typically 40–60%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and regiochemistry (e.g., distinguishing triazole ring positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and amide (N–H) stretches .
- Elemental Analysis : Confirms C, H, N, and S content with <0.5% deviation from theoretical values .
| Analytical Data Example (from analogous triazoloquinazoline) |
|---|
| Compound : 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
| Yield : 39.5% |
| Melting Point : 196–198°C |
| ¹H NMR (CDCl₃) : δ 8.45 (d, 1H), 7.92 (m, 2H), 7.45 (m, 2H) |
| LC-MS (m/z) : 385.1 [M+H]⁺ |
| Elemental Analysis : C 72.31%, H 5.19%, N 16.88% (calc. C 72.27%, H 5.16%, N 16.86%) |
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during triazoloquinazoline cyclization?
- Design of Experiments (DOE) : Use factorial designs to test variables like solvent (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–48 hrs).
- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction termination points .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to enhance regioselectivity .
Q. How should researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?
- Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., fluorophenyl vs. chlorophenyl variants) under standardized conditions (e.g., IC₅₀ assays against kinase targets) .
- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic effects (e.g., fluorine’s electron-withdrawing nature) with activity trends .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Systematic Substituent Variation : Synthesize derivatives with modified groups (e.g., ethoxypropyl → methoxypropyl, fluorophenyl → trifluoromethylphenyl) .
- Biological Profiling : Screen analogs against diverse targets (e.g., kinases, GPCRs) to identify selectivity patterns .
- Pharmacokinetic Studies : Assess logP, solubility, and metabolic stability to link structural features to ADME properties .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target Engagement Assays : Use pull-down assays with biotinylated probes or CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets .
- Omics Integration : Combine transcriptomics/proteomics data with phenotypic screening to map downstream pathways .
Methodological Notes
- Data Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere, exact stoichiometry) and analytical validation steps to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
